molecular formula C11H21BO3 B1457907 Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester CAS No. 1093207-37-4

Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester

Cat. No.: B1457907
CAS No.: 1093207-37-4
M. Wt: 212.10 g/mol
InChI Key: NCMWGPGSAJAAJY-DTWKUNHWSA-N
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Description

Synthesis Analysis

The synthesis of boronic esters like MTCPBPE often involves the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of MTCPBPE is characterized by the presence of a boron atom, which is part of a boronic ester group. This group is known to be relatively small, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions .


Chemical Reactions Analysis

MTCPBPE, like other boronic esters, is often used in Suzuki–Miyaura coupling reactions . These reactions involve the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of MTCPBPE are largely determined by its boronic ester group. This group is known for its stability, readiness for preparation, and environmental benignity .

Future Directions

The future of MTCPBPE and other boronic esters lies in their continued use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . Their unique properties make them valuable tools in the field of organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester involves the reaction of 2-(2-(Methoxymethyl)cyclopropyl)boronic acid with pinacol ester in the presence of a palladium catalyst.", "Starting Materials": [ "2-(2-(Methoxymethyl)cyclopropyl)boronic acid", "Pinacol ester", "Palladium catalyst" ], "Reaction": [ "The 2-(2-(Methoxymethyl)cyclopropyl)boronic acid and pinacol ester are mixed together in a suitable solvent.", "The palladium catalyst is added to the mixture and the reaction is heated under reflux.", "The reaction mixture is then cooled and the product is isolated by filtration or chromatography." ] }

CAS No.

1093207-37-4

Molecular Formula

C11H21BO3

Molecular Weight

212.10 g/mol

IUPAC Name

2-[(1R,2R)-2-(methoxymethyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-6-8(9)7-13-5/h8-9H,6-7H2,1-5H3/t8-,9+/m0/s1

InChI Key

NCMWGPGSAJAAJY-DTWKUNHWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2COC

SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2COC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2COC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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